

Application Notes & Protocols: Generation of B7-H3 Knockout Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

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Audience: Researchers, scientists, and drug development professionals.

Introduction

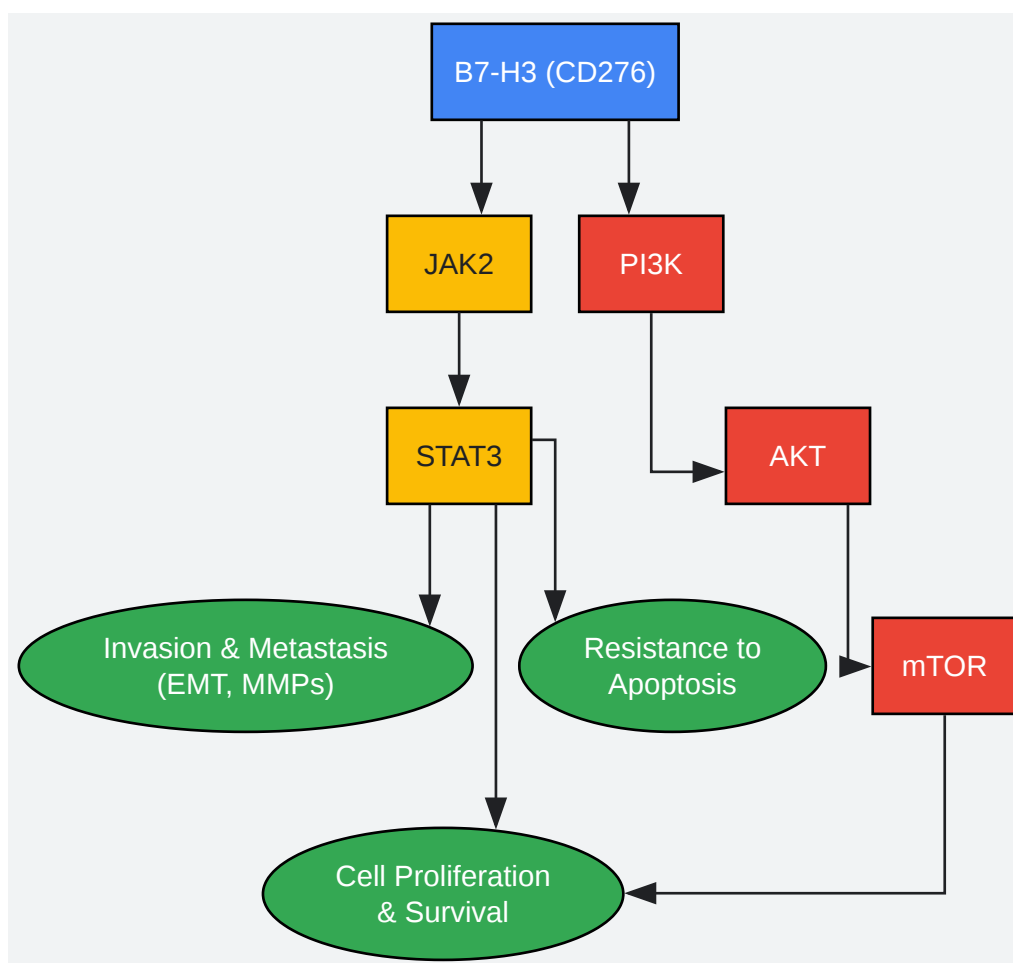
B7-H3, also known as CD276, is a type I transmembrane protein and a member of the B7/CD28 superfamily of immune checkpoint molecules.^[1] While its expression in normal tissues is limited, B7-H3 is highly overexpressed in a wide range of human solid cancers, often correlating with poor prognosis and clinical outcome.^{[2][3]} B7-H3 plays a complex role in immune regulation, with evidence supporting both co-stimulatory and co-inhibitory functions in T cell responses.^{[2][4]} Beyond its immunological functions, B7-H3 is implicated in promoting tumor progression through non-immunological mechanisms, including enhancing proliferation, migration, invasion, and resistance to therapy by modulating key signaling pathways like PI3K/Akt and JAK/STAT.

The generation of B7-H3 knockout (KO) mouse models is a critical tool for elucidating its precise biological functions in vivo and for the preclinical evaluation of B7-H3-targeted therapies. These models allow researchers to study the impact of B7-H3 deficiency on tumor immunity, cancer progression, and autoimmune responses. This document provides detailed protocols for the generation and validation of B7-H3 knockout mice using CRISPR/Cas9 technology, along with an overview of relevant signaling pathways and expected experimental outcomes.

B7-H3 Signaling Pathways

B7-H3 influences cancer cell behavior by modulating several intracellular signaling pathways. These interactions contribute to tumor growth, metastasis, and therapeutic resistance.

- **JAK/STAT Pathway:** B7-H3 can activate the JAK2/STAT3 signaling cascade. This activation promotes the expression of downstream targets like Slug, leading to an epithelial-to-mesenchymal transition (EMT), and Survivin, which confers resistance to apoptosis. This pathway also regulates the expression of matrix metalloproteinases (MMPs), enhancing cancer cell invasion.
- **PI3K/AKT/mTOR Pathway:** B7-H3 expression can activate the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. This modulation can also affect cancer cell metabolism, for instance by increasing glycolytic capacity.
- **NF- κ B Pathway:** B7-H3 has been shown to inhibit the expression of major transcriptional factors, including NF- κ B, which can suppress T-cell activation and function.

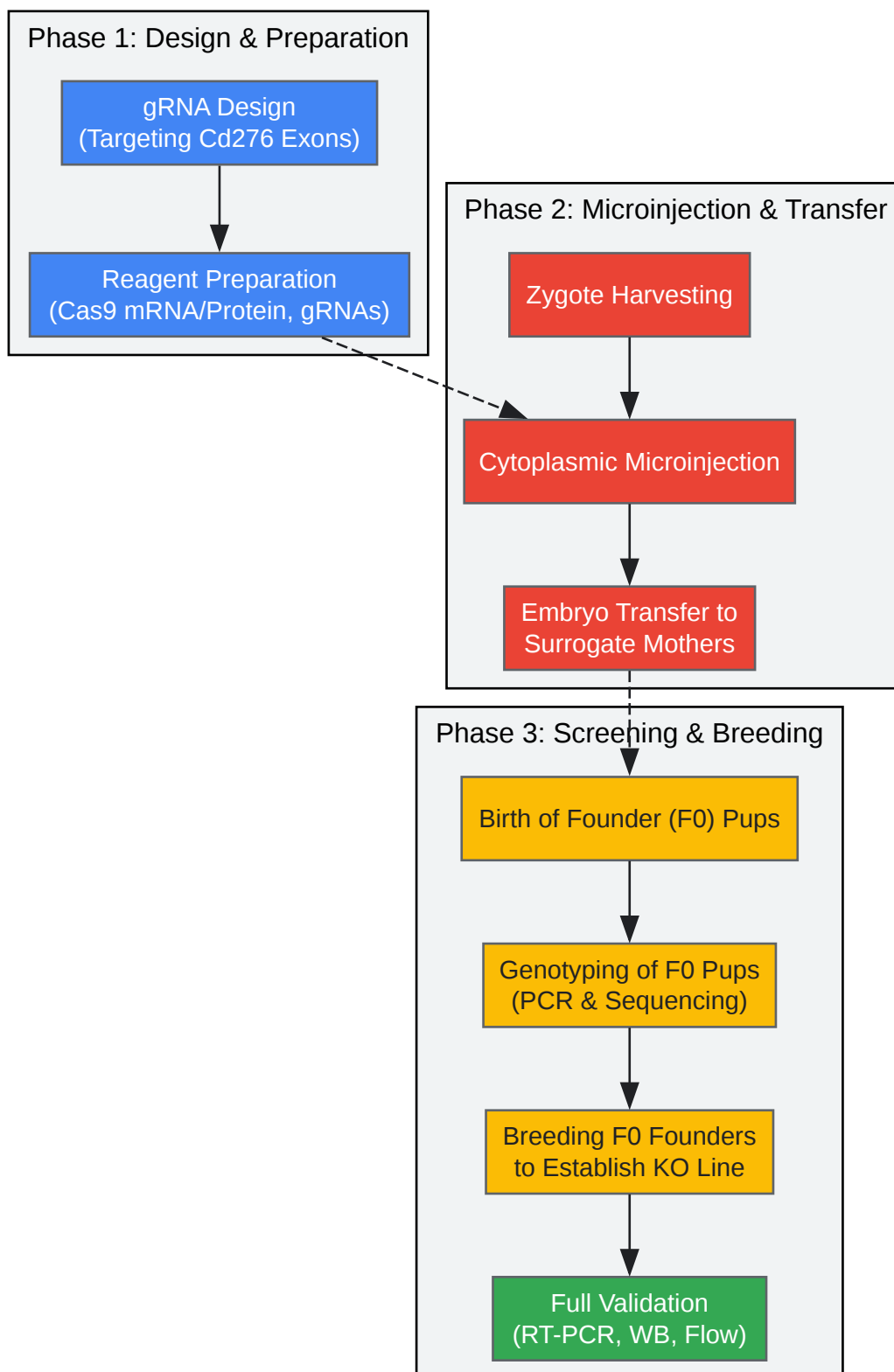


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Simplified B7-H3 signaling pathways in cancer cells.

Generation of B7-H3 Knockout Mouse Models: Workflow

The most prevalent method for generating knockout mouse models is the CRISPR/Cas9 system, which allows for precise and efficient gene editing. The general workflow involves designing guide RNAs (gRNAs) that target a critical exon of the B7-H3 (Cd276) gene, delivering the Cas9 nuclease and gRNAs into mouse zygotes, and implanting the edited embryos into surrogate mothers.



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Workflow for generating B7-H3 KO mice via CRISPR/Cas9.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Generation of B7-H3 KO Mice

This protocol outlines the key steps for generating B7-H3 knockout mice using CRISPR/Cas9 technology.

1. Guide RNA (gRNA) Design and Synthesis:

- Objective: Design gRNAs to target a critical early exon of the mouse Cd276 gene (e.g., exon 2 or 3) to induce a frameshift mutation leading to a premature stop codon.
- Procedure:
 - Obtain the genomic sequence of the mouse Cd276 gene from a database (e.g., NCBI, Ensembl).
 - Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide gRNA sequences preceding a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
 - Select 2-3 gRNAs with high on-target scores and low off-target scores. Targeting multiple sites simultaneously can increase knockout efficiency.
 - Synthesize the selected gRNAs using a commercially available in vitro transcription kit or order synthetic gRNAs.

2. Preparation of Cas9 and Microinjection Mix:

- Objective: Prepare a microinjection-ready solution containing Cas9 nuclease and the designed gRNAs.
- Materials:
 - Cas9 mRNA or Cas9 protein (nuclease-grade)
 - Synthesized gRNAs
 - Microinjection buffer (e.g., TE buffer, pH 7.5)

- Procedure:

- Dilute Cas9 protein (e.g., to 100 ng/μL) and gRNAs (e.g., to 50 ng/μL each) in microinjection buffer.
- Mix the components to achieve final concentrations suitable for microinjection (e.g., 50 ng/μL Cas9 and 25 ng/μL for each gRNA).
- Centrifuge the mix to pellet any debris and keep on ice until use.

3. Zygote Microinjection and Embryo Transfer:

- Objective: Deliver the CRISPR/Cas9 components into the cytoplasm of fertilized mouse eggs (zygotes).
- Procedure:
 - Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain) after mating.
 - Under a microscope, use a fine glass needle to inject the CRISPR/Cas9 mix into the cytoplasm of each zygote.
 - Culture the injected zygotes overnight to the two-cell stage.
 - Surgically transfer the viable embryos into the oviducts of pseudopregnant surrogate female mice.

4. Screening of Founder (F0) Mice:

- Objective: Identify founder mice carrying the desired genetic modification.
- Procedure:
 - After birth (approx. 19-21 days post-transfer), collect tail biopsies from the F0 pups at ~10-14 days of age.
 - Extract genomic DNA from the biopsies.
 - Perform PCR using primers flanking the targeted region of the Cd276 gene.
 - Analyze the PCR products by Sanger sequencing to identify insertions, deletions (indels), or other mutations at the target site. Pups with confirmed mutations are considered founders.

5. Establishment of the B7-H3 KO Line:

- Objective: Breed founder mice to establish a stable, homozygous knockout mouse line.
- Procedure:

- Breed the identified F0 founder mice with wild-type mice to produce the F1 generation.
- Genotype the F1 offspring to confirm germline transmission of the mutation.
- Intercross heterozygous (+/-) F1 mice to generate homozygous (-/-) knockout mice in the F2 generation.

Protocol 2: Validation of B7-H3 Knockout

Comprehensive validation is essential to confirm the successful knockout at the DNA, mRNA, and protein levels.

1. Genotyping by PCR:

- Principle: Differentiates between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) genotypes using PCR.
- Procedure:
 - Design a three-primer PCR strategy: a forward primer upstream of the mutation, a reverse primer specific to the wild-type sequence, and a second reverse primer that only binds if a specific large deletion or insertion is present (or use primers that yield different product sizes for WT and KO alleles).
 - Perform PCR on genomic DNA from tail biopsies.
 - Analyze the resulting PCR products on an agarose gel. The banding pattern will distinguish the different genotypes.

2. mRNA Expression Analysis by RT-qPCR:

- Principle: Quantifies Cd276 mRNA levels to confirm transcriptional disruption.
- Procedure:
 - Isolate total RNA from relevant tissues (e.g., spleen, tumor tissue) of wild-type and B7-H3 KO mice.
 - Synthesize cDNA using a reverse transcription kit.
 - Perform quantitative PCR (qPCR) using primers specific for mouse Cd276 and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
 - Confirm the absence or significant reduction of Cd276 mRNA in KO mice compared to wild-type controls.

3. Protein Expression Analysis by Western Blot:

- Principle: Detects the presence or absence of B7-H3 protein.
- Procedure:
 - Prepare protein lysates from tissues or cells of interest.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a validated primary antibody against mouse B7-H3.
 - Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
 - Confirm the absence of the B7-H3 protein band (~50-60 kDa) in samples from KO mice. A loading control (e.g., β -actin, GAPDH) should be used to ensure equal protein loading.

4. Protein Expression Analysis by Flow Cytometry:

- Principle: Confirms the absence of B7-H3 protein on the cell surface of immune cells or tumor cells.
- Procedure:
 - Prepare single-cell suspensions from tissues (e.g., splenocytes, tumor-infiltrating lymphocytes).
 - Stain the cells with a fluorescently-conjugated anti-mouse B7-H3 antibody.
 - Include an isotype control antibody to account for non-specific binding.
 - Analyze the stained cells using a flow cytometer. Confirm the absence of a positive signal for B7-H3 on cells from KO mice compared to a clear positive signal from wild-type mice.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on published studies using B7-H3 knockout models.

Table 1: Effects of B7-H3 Knockout on Tumor Growth and Metastasis

Parameter	Cell/Model Type	Effect of B7-H3 Knockout/Downregulation	Reference
Tumor Growth	Rhabdomyosarcoma (M3-9-M)	Significant delay in tumor growth compared to wild-type.	
Tumor Growth	Prostate Cancer (RM-1)	B7-H3 overexpression significantly accelerated xenograft growth.	
Cell Adhesion	Melanoma, Breast Cancer	Reduced adhesion to fibronectin by up to 50%.	
Cell Migration	Melanoma, Breast Cancer	Reduced migration by more than 70%.	
Cell Invasion	Melanoma, Breast Cancer	Reduced invasion by more than 70%.	

Table 2: Immunological Consequences of B7-H3 Knockout in the Tumor Microenvironment

Cell Population	Model	Change in B7-H3 KO Tumors	Reference
CD4+ T Cells	Tsc2-deficient tumors	~2-fold increase	
CD8+ T Cells	Tsc2-deficient tumors	~3-fold increase	
Myeloid-Derived Suppressor Cells (MDSCs)	Tsc2-deficient tumors	~80% decrease in PMN-MDSCs	
MDSCs	Prostate Cancer (RM-1)	B7-H3 overexpression led to higher accumulation of MDSCs.	
T Cell Proliferation	In vitro (human T cells)	B7-H3-Ig fusion protein increased CD4+ and CD8+ T cell proliferation.	

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- To cite this document: BenchChem. [Application Notes & Protocols: Generation of B7-H3 Knockout Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752614#generation-of-b7-h3-knockout-mouse-models]

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Phone: (601) 213-4426
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